

# Fluetizolam molecular weight and chemical formula

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## Compound of Interest

Compound Name: Fluetizolam

Cat. No.: B14086673

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## An In-Depth Technical Guide to Fluetizolam

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fluetizolam**, also known as 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepine, is a thienotriazolodiazepine derivative noted for its potent sedative and anxiolytic properties. As a designer drug, it is structurally related to other benzodiazepines and has garnered interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of **Fluetizolam**'s core chemical properties, its mechanism of action, and generalized experimental protocols for its analysis.

### Core Molecular and Physical Properties

**Fluetizolam** is a complex heterocyclic compound. Its chemical structure consists of a thiophene ring fused to a triazole and a diazepine ring. This thienotriazolodiazepine core is fundamental to its biological activity.

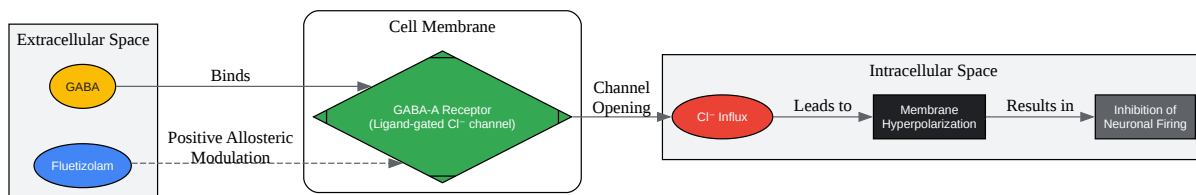
Property	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>15</sub> FN <sub>4</sub> S	[4]
Molecular Weight	326.4 g/mol	[4][5]
IUPAC Name	2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine	[3]
CAS Number	40054-88-4	[5]
Appearance	Plasma	[4]

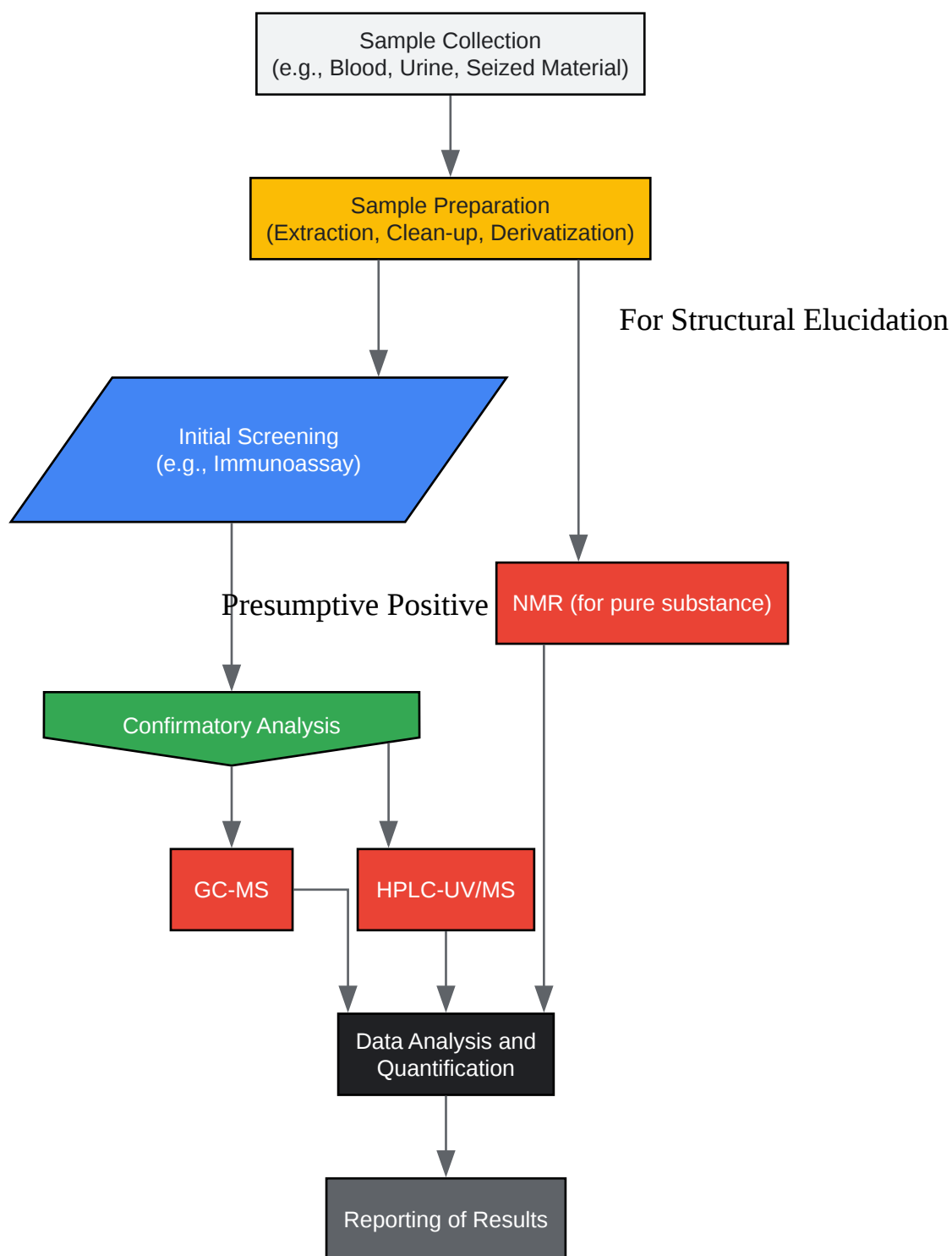
## Mechanism of Action: GABA-A Receptor Modulation

**Fluetizolam** exerts its effects primarily through the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.

Upon binding to a site on the GABA-A receptor distinct from the GABA binding site, **Fluetizolam** induces a conformational change that increases the affinity of the receptor for GABA. This enhanced binding of GABA leads to a more frequent opening of the receptor's chloride channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission. This mechanism is responsible for the sedative, anxiolytic, and muscle-relaxant effects associated with **Fluetizolam** and other benzodiazepines.

Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of **Fluetizolam**.





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